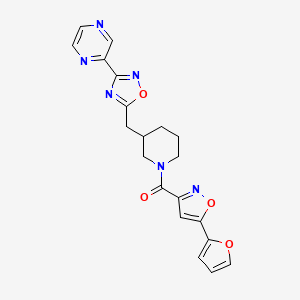
(5-(Furan-2-yl)isoxazol-3-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(Furan-2-yl)isoxazol-3-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H18N6O4 and its molecular weight is 406.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (5-(Furan-2-yl)isoxazol-3-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that exhibits a variety of biological activities due to its unique structural features. This article provides an in-depth analysis of its biological activity, focusing on its antimicrobial, antitumor, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is C18H17N7O3 with a molecular weight of 379.4 g/mol. The structure includes multiple heterocyclic rings, specifically an isoxazole and an oxadiazole, which are known for their diverse biological activities.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of compounds containing the oxadiazole moiety. For instance, derivatives of 1,3,4-oxadiazole have demonstrated significant antibacterial and antifungal activities. A study indicated that certain oxadiazole derivatives exhibited MIC values as low as 1.56 µg/mL against Staphylococcus aureus, showcasing their potency compared to standard antibiotics like ampicillin .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Research has shown that similar compounds can inhibit cancer cell proliferation by interfering with specific signaling pathways involved in cell growth and apoptosis. For example, derivatives containing the isoxazole ring have been studied for their ability to inhibit tumor growth in various cancer models .
Anti-inflammatory Activity
Compounds with furan and isoxazole moieties have been associated with anti-inflammatory effects. In vitro studies indicated that these compounds could inhibit pro-inflammatory cytokines and enzymes such as COX and LOX . This activity is crucial for developing new anti-inflammatory medications.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory pathways.
- Receptor Modulation : It could modulate receptors related to pain and inflammation.
- Signal Transduction Interference : By affecting signaling pathways, it may alter cellular responses related to growth and apoptosis.
Case Studies
Several case studies have explored the biological activity of compounds similar to this compound:
- Antimicrobial Efficacy : A study on a series of oxadiazole derivatives showed that modifications in the substituents significantly affected their antimicrobial potency against various pathogens .
- Antitumor Potential : Research involving isoxazole derivatives indicated that they could induce apoptosis in cancer cells via caspase activation pathways .
- Inflammatory Response Modulation : Another study demonstrated that furan-containing compounds could reduce inflammation markers in animal models of arthritis .
Propiedades
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O4/c27-20(14-10-17(29-24-14)16-4-2-8-28-16)26-7-1-3-13(12-26)9-18-23-19(25-30-18)15-11-21-5-6-22-15/h2,4-6,8,10-11,13H,1,3,7,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEWUGWALUGGBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CC=CO3)CC4=NC(=NO4)C5=NC=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














